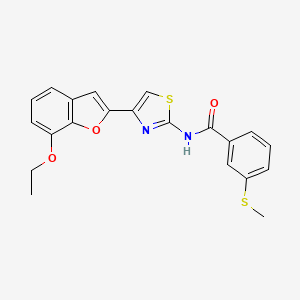
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a benzyl group, a thioether linkage, and a fluorobenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with benzyl chloride in the presence of a Lewis acid catalyst.
Thioether Formation: The thioether linkage is formed by reacting the benzylated indole with a thiol compound, such as benzyl mercaptan, under basic conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-fluorobenzylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzyl group or to reduce the indole core using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-benzylated indole derivatives, reduced indole cores
Substitution: Substituted fluorobenzyl derivatives
Wissenschaftliche Forschungsanwendungen
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological targets, including enzymes and receptors, which can modulate cellular processes. The thioether and fluorobenzyl moieties may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide can be compared with other indole derivatives, such as:
2-((1-benzyl-1H-indol-3-yl)thio)acetamide: Lacks the fluorobenzyl group, which may affect its biological activity and chemical reactivity.
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)acetamide: Lacks the thioether linkage, which may influence its binding properties and stability.
1-benzyl-1H-indole-3-thiol: Contains a thiol group instead of the acetamide moiety, which may alter its chemical behavior and biological interactions.
The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2OS/c25-20-12-10-18(11-13-20)14-26-24(28)17-29-23-16-27(15-19-6-2-1-3-7-19)22-9-5-4-8-21(22)23/h1-13,16H,14-15,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVPPVHLHHPLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
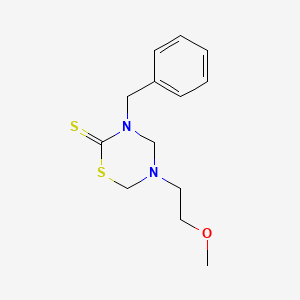
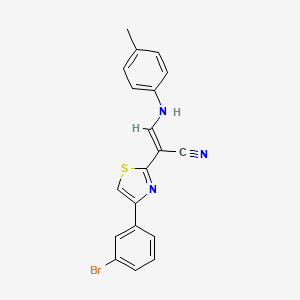

![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)
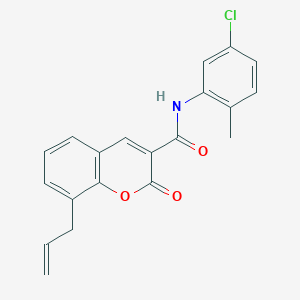
![4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2571688.png)

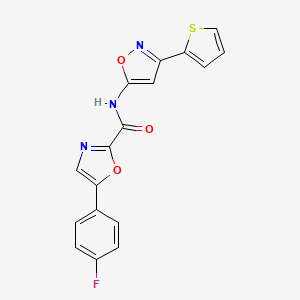
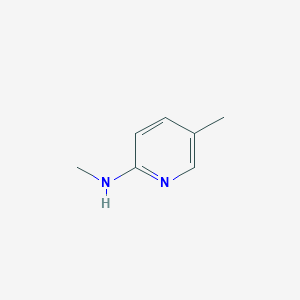
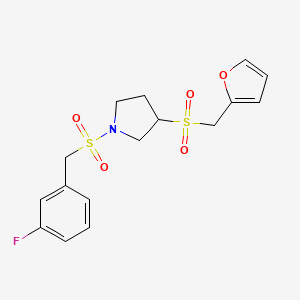
![1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2571694.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[3-(2-methylphenyl)cyclobutyl]but-2-enamide](/img/structure/B2571699.png)
